1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1858251-13-4
VCID: VC2746196
InChI: InChI=1S/C12H9Cl2F3N2O2S/c1-18-22(20,21)10-3-2-4-19(10)11-8(13)5-7(6-9(11)14)12(15,16)17/h2-6,18H,1H3
SMILES: CNS(=O)(=O)C1=CC=CN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Molecular Formula: C12H9Cl2F3N2O2S
Molecular Weight: 373.2 g/mol

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide

CAS No.: 1858251-13-4

Cat. No.: VC2746196

Molecular Formula: C12H9Cl2F3N2O2S

Molecular Weight: 373.2 g/mol

* For research use only. Not for human or veterinary use.

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide - 1858251-13-4

CAS No. 1858251-13-4
Molecular Formula C12H9Cl2F3N2O2S
Molecular Weight 373.2 g/mol
IUPAC Name 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methylpyrrole-2-sulfonamide
Standard InChI InChI=1S/C12H9Cl2F3N2O2S/c1-18-22(20,21)10-3-2-4-19(10)11-8(13)5-7(6-9(11)14)12(15,16)17/h2-6,18H,1H3
Standard InChI Key MMEPEFKGLZKCTN-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=CC=CN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Canonical SMILES CNS(=O)(=O)C1=CC=CN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl

Chemical Identity and Physical Properties

Basic Chemical Identity

The compound is unambiguously identified through several standardized chemical identifiers. Table 1 presents the essential chemical identity parameters that define this molecule.

Table 1: Chemical Identity Parameters

ParameterInformation
CAS Registry Number1858251-13-4
Molecular FormulaC₁₂H₉Cl₂F₃N₂O₂S
Molecular Weight373.2 g/mol
IUPAC Name1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methylpyrrole-2-sulfonamide
InChIInChI=1S/C12H9Cl2F3N2O2S/c1-18-22(20,21)10-3-2-4-19(10)11-8(13)5-7(6-9(11)14)12(15,16)17/h2-6,18H,1H3
InChIKeyMMEPEFKGLZKCTN-UHFFFAOYSA-N

The compound's identity has been well-established in chemical databases and research literature, facilitating its tracking and reference in scientific publications .

Structural Characteristics

The molecular architecture of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide comprises several key structural elements that define its chemical behavior:

  • A pyrrole ring that serves as one of the core heterocyclic components

  • A sulfonamide functional group (SO₂-NH-CH₃) attached at the 2-position of the pyrrole ring

  • A highly substituted phenyl ring featuring:

    • Two chlorine atoms at positions 2 and 6 (ortho positions)

    • A trifluoromethyl group at position 4 (para position)

  • The nitrogen atom of the pyrrole ring is connected to the substituted phenyl ring, forming an N-phenyl linkage

This unique arrangement of functional groups creates a molecule with specific electronic and steric properties that influence its reactivity patterns and potential applications in research settings.

Physical Characteristics

While comprehensive physical data for this specific compound is limited in the available literature, its physical properties can be inferred based on its chemical structure and molecular weight. The compound typically exists as a solid at standard conditions, consistent with other sulfonamide derivatives of similar molecular weight and substitution pattern. The presence of multiple halogen atoms and a trifluoromethyl group likely influences its solubility profile, potentially enhancing solubility in organic solvents while limiting water solubility.

Synthesis and Preparation Methods

Related Synthetic Precedents

Research on related compounds provides insights into potential synthesis routes. For example, the synthesis of similar trifluoromethyl-substituted compounds often involves specialized reagents for introducing the trifluoromethyl group. The preparation of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-1H-pyrazole-3-carbonitrile, a structurally related compound, suggests potential synthetic approaches that could be adapted for our target molecule .

Palladium-catalyzed C–N cross-coupling reactions represent another potentially viable approach for forming the N-phenyl linkage between the pyrrole and the substituted phenyl ring, as demonstrated in the synthesis of structurally similar compounds .

Structural Comparison with Related Compounds

Comparison with Structurally Related Derivatives

To better understand the structural context of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide, it is valuable to compare it with related compounds that share key structural elements. Table 2 presents a comparative analysis of structural features with related compounds identified in the literature.

Table 2: Comparison with Structurally Related Compounds

CompoundMolecular FormulaMW (g/mol)Key Structural Differences
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamideC₁₂H₉Cl₂F₃N₂O₂S373.2Reference compound
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrroleC₁₁H₆Cl₂F₃N280.07Lacks sulfonamide group
5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-1H-pyrazole-3-carbonitrileC₁₁H₅Cl₂F₃N₄321.09Contains pyrazole instead of pyrrole; has carbonitrile group
N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamideC₆H₁₄N₂O₂S178.26Simpler sulfonamide with different core structure

This comparative analysis highlights the distinctive nature of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide's structure relative to other compounds sharing partial structural similarity .

Structure-Property Relationships

The specific arrangement of functional groups in 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide contributes to its chemical properties:

  • The electron-withdrawing nature of the chlorine atoms and trifluoromethyl group likely influences the electronic distribution across the molecule

  • The steric bulk provided by these substituents may impact the molecular conformation and reactivity patterns

  • The N-methyl sulfonamide group represents a potential hydrogen bond acceptor site

  • The 2,6-dichloro-4-(trifluoromethyl)phenyl moiety likely contributes to specific solubility characteristics and potential binding interactions

These structure-property relationships are fundamental to understanding the compound's behavior in various research contexts and potential applications.

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